molecular formula C19H25NO2 B5476766 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Cat. No.: B5476766
M. Wt: 299.4 g/mol
InChI Key: CSCVPHQCJHHRLK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxyphenyl groups attached to a propan-2-amine backbone

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(14-17-6-10-19(22-3)11-7-17)20-13-12-16-4-8-18(21-2)9-5-16/h4-11,15,20H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCVPHQCJHHRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenylacetonitrile and 4-methoxyphenylacetaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of Intermediate: The intermediate formed is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine involves its interaction with various molecular targets and pathways. It is known to bind to and modulate the activity of certain neurotransmitter receptors, including serotonin and dopamine receptors. This interaction leads to changes in neurotransmitter release and uptake, resulting in various physiological and pharmacological effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propan-2-amine can be compared with other similar compounds, such as:

    4-Methoxyamphetamine: This compound also contains a methoxyphenyl group but differs in its amine substitution pattern.

    1-(4-Methoxyphenyl)-2-propen-1-yl acetate: This compound has a similar methoxyphenyl group but differs in its acetate substitution.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a different core structure but shares the methoxyphenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

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